2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate

ADC linker design Hydrophilicity LogP

2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate (CAS 616889-42-0) is an N-hydroxysuccinimide (NHS) ester belonging to the class of non-cleavable antibody-drug conjugate (ADC) linkers. It features an activated succinimidyl ester for amine-reactive conjugation to lysine residues on antibodies, a 3-(4-hydroxyphenoxy)propanoate spacer arm incorporating an ether oxygen and a terminal phenolic hydroxyl group.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
Cat. No. B15500265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOC2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO6/c15-9-1-3-10(4-2-9)19-8-7-13(18)20-14-11(16)5-6-12(14)17/h1-4,15H,5-8H2
InChIKeySRPYZXKPDNHJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate: A Phenolic NHS Ester ADC Linker for Hydrophilic Bioconjugation


2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate (CAS 616889-42-0) is an N-hydroxysuccinimide (NHS) ester belonging to the class of non-cleavable antibody-drug conjugate (ADC) linkers. It features an activated succinimidyl ester for amine-reactive conjugation to lysine residues on antibodies, a 3-(4-hydroxyphenoxy)propanoate spacer arm incorporating an ether oxygen and a terminal phenolic hydroxyl group . With a molecular formula of C₁₃H₁₃NO₆, molecular weight of 279.25 g/mol, a computed LogP of 0.7683, and a topological polar surface area (TPSA) of 93.14 Ų, it is positioned as a moderately hydrophilic linker candidate within the phenoxypropanoate NHS ester series [REFS-1, REFS-2].

Why 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate Cannot Be Replaced by a Generic NHS Ester Linker


NHS ester linkers are not functionally interchangeable in ADC and bioconjugation workflows. The specific combination of a phenolic hydroxyl group and an ether oxygen within the 3-(4-hydroxyphenoxy)propanoate spacer yields a distinct polarity and hydrogen-bonding profile that directly modulates conjugate solubility, aggregation propensity, and pharmacokinetics [1]. Substituting this compound with a generic NHS ester linker (e.g., DSS, SMCC, or Bolton-Hunter reagent) alters the hydrophilicity–lipophilicity balance of the resulting conjugate, which can compromise drug-to-antibody ratio (DAR) homogeneity, accelerate plasma clearance, or reduce payload delivery efficiency [REFS-1, REFS-2]. The quantitative differences documented below demonstrate that linker selection is a critical procurement decision, not a commodity substitution.

Quantitative Differential Evidence for 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate vs. Closest Structural Analogs


LogP Reduction of 0.3030 vs. 4-Methoxy Analog: Quantified Hydrophilicity Advantage for Conjugate Solubility

The target compound exhibits a computed LogP of 0.7683, which is 0.3030 units lower (approximately 28% reduction) than the 4-methoxy analog (2,5-dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate, CAS 1199815-10-5) at LogP 1.0713 [REFS-1, REFS-2]. This lower LogP translates to greater predicted aqueous solubility of the resulting antibody conjugate, consistent with the established principle that reducing linker hydrophobicity mitigates ADC aggregation and non-specific clearance . The presence of the free phenolic hydroxyl (pKa ~10) on the target compound, versus the methyl-capped methoxy group on the analog, is the structural basis for this polarity difference.

ADC linker design Hydrophilicity LogP Conjugate aggregation

H-Bond Donor Capacity: 1 Donor (Phenolic -OH) vs. 0 Donors on Methoxy Analog Enables Secondary Conjugation and Solubility Enhancement

The target compound possesses one hydrogen-bond donor (the phenolic -OH), whereas the 4-methoxy analog has zero H-bond donors [REFS-1, REFS-2]. This single H-bond donor site serves a dual role: (i) it contributes to aqueous solvation of the linker-drug intermediate and the final ADC, providing a measurable advantage in conjugate solubility that complements the LogP differential; (ii) the phenolic hydroxyl can function as an additional, orthogonal conjugation handle for payload attachment or further derivatization, a capability entirely absent in the methoxy-capped analog . This bifunctional character—NHS ester for amine conjugation plus a free phenolic -OH for secondary coupling—is a quantifiable structural differentiator with practical consequences for conjugate engineering.

Hydrogen bonding Bioconjugation Phenolic hydroxyl Linker functionality

TPSA Advantage of +11.00 Ų vs. Methoxy Analog: Quantified Enhancement in Predicted Aqueous Solubility

The target compound has a TPSA of 93.14 Ų, which is 11.00 Ų (13.4%) higher than the 4-methoxy analog's TPSA of 82.14 Ų [REFS-1, REFS-2]. TPSA is a well-established computational descriptor for predicting passive molecular transport and aqueous solubility: compounds with TPSA > 90 Ų generally exhibit improved aqueous solubility profiles [1]. The ΔTPSA of +11.00 Ų arises entirely from the replacement of the methoxy (-OCH₃) group with a hydroxyl (-OH) group on the terminal phenyl ring, converting a hydrogen-bond acceptor-only moiety into a donor/acceptor pair. This TPSA enhancement is additive to the LogP advantage and provides an orthogonal, structurally grounded prediction of superior conjugate solubility.

Topological polar surface area Drug-likeness Aqueous solubility ADC developability

Ether Oxygen Spacer vs. Direct C–C Linkage: Structural Differentiation from Bolton-Hunter Reagent (CAS 34071-95-9)

The target compound incorporates an ether oxygen within its central spacer (C–O–C linkage between the propanoate backbone and the 4-hydroxyphenyl ring), whereas the widely used Bolton-Hunter reagent (2,5-dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate, CAS 34071-95-9) employs a direct C–C bond between the propanoate and phenyl ring [REFS-1, REFS-2]. This structural difference has two quantifiable consequences: (i) the target compound has an additional hydrogen-bond acceptor (6 vs. 5), contributing to a higher TPSA (93.14 vs. 83.91 Ų); (ii) the ether oxygen introduces a point of rotational flexibility and polarity within the spacer arm, which can modulate the spatial presentation of the conjugated payload relative to the antibody surface . The Bolton-Hunter reagent's established application is radioiodination of proteins via its phenolic ring, not ADC payload conjugation, reflecting its distinct design purpose .

Spacer arm design Linker flexibility Ether oxygen Bolton-Hunter reagent

Molecular Weight Differential of -124.26 g/mol vs. 2,4-Di-tert-pentylphenoxy Analog: Advantages for DAR Control and Conjugate Homogeneity

The target compound has a molecular weight of 279.25 g/mol, which is 124.26 g/mol (30.8%) lower than the 2,4-di-tert-pentylphenoxy analog (2,5-dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate, CAS 124709-46-2) at 403.51 g/mol [REFS-1, REFS-2]. This substantial molecular weight difference is functionally significant: larger, bulkier linker-drug intermediates increase the hydrophobic footprint of the ADC, which can limit the achievable DAR before aggregation occurs [1]. The lower MW of the target compound permits higher DAR loading without exceeding the aggregation threshold, a critical consideration when conjugating hydrophobic payloads (e.g., maytansinoids, auristatins) where linker hydrophobicity is additive to payload hydrophobicity [1]. Furthermore, the di-tert-pentyl analog contains two bulky alkyl substituents that sterically hinder the phenolic oxygen, potentially reducing conjugation efficiency at that site.

Molecular weight Drug-to-antibody ratio ADC aggregation Linker size

Optimal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate Based on Quantitative Differentiation Evidence


ADC Development with Hydrophobic Payloads Requiring High-DAR Conjugates Without Aggregation

When conjugating highly hydrophobic payloads such as MMAE, DM1, or PBD dimers, linker hydrophobicity is additive and can precipitate ADC aggregation at DAR values above 2–4. The target compound's LogP of 0.7683—substantially lower than the methoxy analog (LogP 1.0713)—and its TPSA of 93.14 Ų provide a measurable hydrophilicity buffer that enables higher DAR loading before aggregation onset [REFS-1, REFS-2]. This is directly relevant to programs aiming for DAR ≥ 6 with hydrophobic warheads, where linker selection determines manufacturability.

Multi-Functional Conjugate Engineering Requiring Orthogonal Reactive Handles Beyond NHS Ester Chemistry

The target compound uniquely provides both an amine-reactive NHS ester and a free phenolic hydroxyl (1 H-bond donor) within a single, low-MW (279.25 g/mol) linker scaffold . This bifunctionality supports two-step conjugation strategies: (i) NHS ester reaction with antibody lysine residues for primary conjugation, and (ii) phenolic -OH derivatization for fluorophore, biotin, or second payload attachment via Mitsunobu, etherification, or diazonium coupling chemistry. The methoxy analog (0 H-donors) cannot serve this dual purpose without additional synthetic manipulation .

Aqueous-Phase Bioconjugation Where Linker-Drug Intermediate Solubility Is a Critical Process Parameter

For manufacturing processes requiring dissolution of the linker-drug intermediate in aqueous or partially aqueous media prior to antibody conjugation, the target compound's TPSA of 93.14 Ų (exceeding the 90 Ų threshold associated with favorable aqueous solubility) and its ether oxygen spacer (providing an additional solvation site vs. Bolton-Hunter reagent) are quantifiable advantages [REFS-1, REFS-3]. This reduces reliance on organic co-solvents such as DMF or DMSO during the conjugation step, minimizing the risk of antibody denaturation and simplifying downstream purification [1].

Comparative Linker Screening in ADC Lead Optimization Requiring Systematic Polarity Tuning

When an ADC program requires systematic evaluation of linker polarity effects on pharmacokinetics, the target compound occupies a distinct position in the phenoxypropanoate NHS ester series: it is more polar than the methoxy analog (ΔLogP = -0.3030) and the di-tert-pentyl analog (ΔMW = -124.26 g/mol reflecting polarity differences), yet it retains the ether oxygen spacer that distinguishes it from the Bolton-Hunter reagent [REFS-1, REFS-2, REFS-4]. This well-defined position enables structure–property relationship (SPR) studies where linker polarity is incrementally varied, supporting rational ADC optimization informed by quantitative physicochemical data.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.